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Compound of Interest

Compound Name: Trisulfo-Cy5.5-Alkyne

Cat. No.: B1459257 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of Trisulfo-Cy5.5-
Alkyne, a bright and photostable near-infrared fluorescent probe, for the specific labeling of

azide-modified proteins via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a key

reaction in click chemistry.

Introduction
Trisulfo-Cy5.5-Alkyne is a water-soluble fluorescent dye ideal for labeling biomolecules in

aqueous environments, minimizing non-specific binding.[1][2] Its near-infrared fluorescence

(excitation/emission maxima at approximately 678/694 nm) provides significant advantages for

biological imaging, including reduced autofluorescence from cellular components and deeper

tissue penetration.[1][2] The alkyne group on the dye molecule allows for a highly specific and

efficient covalent reaction with an azide group that has been incorporated into a protein of

interest.[1] This bioorthogonal reaction, known as click chemistry, is rapid, quantitative, and

occurs under mild, biocompatible conditions, making it a powerful tool for a wide range of

applications in research and drug development.[3]

Principle of the Method
The core of this labeling protocol is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition

between the terminal alkyne of Trisulfo-Cy5.5-Alkyne and an azide group on a protein.[3] The

azide group is typically introduced into the protein either through metabolic labeling with an
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azide-bearing amino acid analog (e.g., L-azidohomoalanine) or by chemical modification of the

protein with an azide-containing reagent.[3] The reaction is catalyzed by Cu(I) ions, which are

typically generated in situ from a Cu(II) salt (e.g., copper (II) sulfate) and a reducing agent (e.g.,

sodium ascorbate).[4] A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine

(THPTA), is used to stabilize the Cu(I) catalyst and protect the protein from oxidative damage.

[4] The resulting triazole linkage is highly stable, forming a permanent fluorescent label on the

protein.

Physicochemical Properties of Trisulfo-Cy5.5-
Alkyne

Property Value Reference

Molecular Formula C44H47N3O13S4 [1]

Molecular Weight 954.1 g/mol [1]

Excitation Maximum (λex) ~678 nm [1]

Emission Maximum (λem) ~694 nm [1]

Molar Extinction Coefficient ~190,000 M⁻¹cm⁻¹ [1]

Solubility Water, DMSO, DMF [1][2]

Storage
-20°C, desiccated, protected

from light
[1]

Quantitative Performance Data
While specific quantitative data for the labeling efficiency and signal-to-noise ratio of Trisulfo-
Cy5.5-Alkyne is not readily available in the public domain, the performance of protein labeling

with cyanine dyes via click chemistry is generally high. The following table outlines key

parameters used to evaluate the success of a labeling reaction. Researchers can determine

these values experimentally for their specific protein of interest.
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Parameter Description Typical Expected Range

Degree of Labeling (DOL)

The average number of dye

molecules conjugated to a

single protein molecule.

1 - 5 (Optimal DOL depends

on the protein and application

to avoid fluorescence

quenching)

Labeling Efficiency (%)

The percentage of the initial

dye that is covalently attached

to the protein.

> 90% (for click chemistry

reactions)

Signal-to-Noise Ratio

The ratio of the fluorescent

signal from the labeled protein

to the background

fluorescence.

High (due to the specificity of

the click reaction and low

autofluorescence in the near-

IR range)

Experimental Protocols
This section provides a detailed protocol for labeling an azide-modified protein with Trisulfo-
Cy5.5-Alkyne.

Materials and Reagents
Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES)

Trisulfo-Cy5.5-Alkyne

Dimethylsulfoxide (DMSO), anhydrous

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Sodium Ascorbate

Deionized water

Purification resin (e.g., spin columns, size-exclusion chromatography media)
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Elution buffer (e.g., PBS)

Stock Solution Preparation
Trisulfo-Cy5.5-Alkyne (10 mM): Dissolve the appropriate amount of Trisulfo-Cy5.5-Alkyne
in anhydrous DMSO to make a 10 mM stock solution. Mix well by vortexing. Store at -20°C,

protected from light.

Copper(II) Sulfate (20 mM): Dissolve copper(II) sulfate pentahydrate in deionized water to a

final concentration of 20 mM.

THPTA (100 mM): Dissolve THPTA in deionized water to a final concentration of 100 mM.

Sodium Ascorbate (300 mM): Prepare a fresh 300 mM solution of sodium ascorbate in

deionized water immediately before use. This solution is prone to oxidation.

Protein Labeling Protocol (CuAAC)
Prepare the Protein: Dilute the azide-modified protein to a concentration of 1-5 mg/mL in an

amine-free buffer (e.g., PBS, pH 7.4).

Prepare the Click-iT® Reaction Cocktail: In a microcentrifuge tube, combine the following

reagents in the order listed. The volumes provided are for a 200 µL final reaction volume;

scale as needed.

90 µL PBS buffer

50 µL azide-modified protein solution

4 µL of 10 mM Trisulfo-Cy5.5-Alkyne stock solution (for a final concentration of 200 µM;

this can be optimized)

10 µL of 100 mM THPTA solution

10 µL of 20 mM CuSO₄ solution

Initiate the Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to the

reaction mixture. Vortex briefly to mix.
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Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from

light.

Purification of the Labeled Protein: Remove the unreacted dye and other reaction

components using a suitable purification method.

Spin Column Purification (for small volumes):

1. Prepare the spin column according to the manufacturer's instructions. This typically

involves removing the storage buffer by centrifugation.

2. Equilibrate the column with the desired elution buffer (e.g., PBS).

3. Load the reaction mixture onto the center of the resin bed.

4. Centrifuge to collect the purified, labeled protein. The smaller, unreacted dye molecules

will be retained by the resin.

Size-Exclusion Chromatography (SEC) (for larger volumes or higher purity):

1. Equilibrate the SEC column with the desired elution buffer.

2. Load the reaction mixture onto the column.

3. Collect fractions and monitor the absorbance at 280 nm (for protein) and ~678 nm (for

Trisulfo-Cy5.5) to identify the fractions containing the labeled protein.

Determination of Degree of Labeling (DOL)
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified

labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of the dye, ~678 nm

(A_max).

Calculate Dye Concentration:

Concentration of Dye (M) = A_max / (ε_dye × path length)

ε_dye for Trisulfo-Cy5.5 is ~190,000 M⁻¹cm⁻¹
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Calculate Protein Concentration:

A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. For

Cy5.5, this is typically around 0.04.

Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)

Concentration of Protein (M) = Corrected A₂₈₀ / (ε_protein × path length)

ε_protein is the molar extinction coefficient of your specific protein at 280 nm.

Calculate DOL:

DOL = [Concentration of Dye] / [Concentration of Protein]

Visualizations
Click Chemistry Reaction Mechanism
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Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
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Caption: The CuAAC reaction mechanism for protein labeling.

Experimental Workflow for Protein Labeling

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1459257?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1459257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Trisulfo-Cy5.5-Alkyne Protein Labeling
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Caption: A streamlined workflow for labeling proteins with Trisulfo-Cy5.5-Alkyne.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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